molecular formula C13H21N3 B1266910 3-(4-Phenylpiperazin-1-yl)propan-1-amine CAS No. 20529-19-5

3-(4-Phenylpiperazin-1-yl)propan-1-amine

Cat. No. B1266910
CAS RN: 20529-19-5
M. Wt: 219.33 g/mol
InChI Key: KNLCRNWJXCLJHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to “3-(4-Phenylpiperazin-1-yl)propan-1-amine” involves methods such as reductive amination and reactions with different substituted aromatic aldehydes. For instance, novel compounds have been synthesized using sodium cyanoborohydride in methanol, indicating the compound's utility in producing derivatives with significant antibacterial and antifungal activities (Mandala et al., 2013). Another synthesis approach involves the reaction of 3-hydroxylpyridine derivatives with 3-chloro-1,2-epoxypropane, followed by epoxy cleavage with phenylpiperazine, leading to the production of derivatives with α1 receptor antagonistic activity (Hon, 2013).

Molecular Structure Analysis

Molecular structure analysis using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy confirms the structure of synthesized compounds. Single crystal X-ray diffraction methods provide insights into the stereochemistry and detailed molecular conformation, facilitating a deeper understanding of the compound’s interactions and potential biological activities (Xu et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving “3-(4-Phenylpiperazin-1-yl)propan-1-amine” derivatives showcase the compound's versatility in forming various structural motifs. Reactions such as nucleophilic substitution, alkylation, and cyclization highlight the compound's reactivity and its potential to form biologically active molecules (Mishriky & Moustafa, 2013).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in various environments and its suitability for different applications. The analysis of crystal structures through single crystal X-ray diffraction provides valuable information on the compound’s physical characteristics and potential for forming stable crystalline forms (Christensen et al., 2011).

Chemical Properties Analysis

The chemical properties of “3-(4-Phenylpiperazin-1-yl)propan-1-amine” derivatives, including reactivity with various chemical reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental aspects that influence their potential applications in medicinal chemistry and other fields. The compound's role as a precursor in the synthesis of complex molecules with targeted biological activities is a testament to its chemical versatility (Li et al., 2008).

Scientific Research Applications

Anticancer Applications

Anticancer Activities of Novel Mannich Bases A study by Demirci and Demirbas (2019) explored the synthesis of novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, demonstrating moderate cytotoxic activity against prostate cancer cell lines. This research highlights the potential of such compounds in cancer treatment (Demirci & Demirbas, 2019).

Synthesis and Anticancer Activity of Arylazothiazoles and 1,3,4-Thiadiazoles Gomha et al. (2015) synthesized a series of novel compounds including 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one, which showed significant antibacterial and antifungal activity. This study also conducted molecular docking studies, suggesting potential for anticancer applications (Gomha et al., 2015).

Synthesis and Receptor Antagonistic Activities

Synthesis of 1-(Pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol as α_1 Receptor Antagonist In 2013, Hon conducted a study on the synthesis of derivatives of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, which showed potent α1 receptor antagonistic activity. This research contributes to the development of new pharmacological agents targeting α1 receptors (Hon, 2013).

Safety And Hazards

The compound is labeled as an irritant . It’s always important to handle such compounds with care, using appropriate personal protective equipment and following safety protocols.

Future Directions

While specific future directions for “3-(4-Phenylpiperazin-1-yl)propan-1-amine” are not mentioned in the sources I found, compounds with similar structures are being investigated for their potential therapeutic applications . These include studies on their antimicrobial, antipsychotic, and anti-inflammatory effects .

properties

IUPAC Name

3-(4-phenylpiperazin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLCRNWJXCLJHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293984
Record name 3-(4-phenylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90293984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793918
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Phenylpiperazin-1-yl)propan-1-amine

CAS RN

20529-19-5
Record name 20529-19-5
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Record name 3-(4-phenylpiperazin-1-yl)propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-phenylpiperazin-1-yl)propan-1-amine
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Synthesis routes and methods I

Procedure details

4-Phenylpiperazine (5.00 g, 30.8 mmol, 1.00 equiv, Aldrich), 3-bromopropylamine hydrobromide (8.09 g, 37.0 mmol, 1.20 equiv) and potassium carbonate (8.51 g, 61.6 mmol, 2.00 equiv) were stirred in refluxing acetone (200 mL) and EtOH (40 mL) for 14 hours. After removal of the solvents, water (250 mL) was added and the pH was adjusted to 11-12 by addition of 1N aqueous NaOH. The mixture was extracted with CH2Cl2 (4×250 mL). The combined organic solutions were dried over MgSO4 and concentrated. The residue was purified by flash chromatography (SiO2, CHCl3—MeOH—NH3 (2M in MeOH) 100:10:5 to 100:20:10) to give 3.80 g (56%) of yellow oil, which was characterized spectroscopically.
Quantity
5 g
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reactant
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8.09 g
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reactant
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8.51 g
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200 mL
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Quantity
40 mL
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Yield
56%

Synthesis routes and methods II

Procedure details

To a solution of N-[3-(4-phenyl-1-piperazinyl)propyl]phthalimide (18.3 g) in ethanol (300 ml) was added 100% hydrazine hydrate (5.3 g). The resulting mixture was refluxed with stirring for 2 hours. The reaction mixture was evaporated under reduced pressure. After the addition of dil. aqueous solution of sodium hydroxide to the residue, the mixture was extracted with chloroform. The extract was washed with water, dried over magnesium sulfate and then evaporated under reduced pressure to give 3-(4-phenyl-1-piperazinyl)propylamine (11.2 g).
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Biswas, S Zhang, F Fernandez, B Ghosh… - Journal of medicinal …, 2008 - ACS Publications
This paper describes an extended structure–activity relationships study of aminotetralin−piperazine-based hybrid molecules developed earlier for dopamine D2/D3 receptors. Various …
Number of citations: 64 pubs.acs.org
K Vijay, CBP Devi - INTERNATIONAL JOURNAL OF …, 2018 - researchgate.net
Benzosuberones and phenylpiperazinyl moieties are important heterocyclic compounds which constitute many biological activities which include anti bacterial, anti fungal, anti …
Number of citations: 1 www.researchgate.net
E Yoo, J Yoon, AN Pae, H Rhim, WK Park… - Bioorganic & medicinal …, 2010 - Elsevier
A novel series of 5-HT 2A ligands that contain a (phenylpiperazinyl-propyl)arylsulfonamides skeleton was synthesized. Thirty-seven N-(cycloalkylmethyl)-4-methoxy-N-(3-(4-…
Number of citations: 13 www.sciencedirect.com
R Venkatesh, S Kasaboina, N Jain, S Janardhan… - Journal of Molecular …, 2019 - Elsevier
In an attempt to develop potential and selective antitumor agents, a series of novel sulphamide tethered quinazolinone hybrids were efficiently synthesized and evaluated for antitumor …
Number of citations: 10 www.sciencedirect.com
R Venkatesh, S Kasaboina, S Janardhan… - Medicinal Chemistry …, 2016 - Springer
Two series of novel quinazolin-4(3H)-one derivatives (10a–g and 11a–g) have been synthesized and evaluated for their in vitro antiproliferative activity against human HeLa, MIAPACA, …
Number of citations: 12 link.springer.com
A Kaczor, N Szemerédi, K Kucwaj‐Brysz… - …, 2021 - Wiley Online Library
ABCB1 modulation is an interesting strategy in the search for new anticancer agents that can overcome multidrug resistance (MDR). Hence, 17 new 5‐arylideneimidazolones …
A De Simone, D Russo, GF Ruda, A Micoli… - Journal of medicinal …, 2017 - ACS Publications
We recently reported molecules designed according to the multitarget-directed ligand paradigm to exert combined activity at human fatty acid amide hydrolase (FAAH) and dopamine …
Number of citations: 32 pubs.acs.org
X Zhang, Q Ding, J Wang, J Yang, X Fan, G Zhang - Green Chemistry, 2021 - pubs.rsc.org
The mild, efficient, and straightforward synthesis of pharmaceutically and biologically active N3-substituted and N1,N3-disubstituted quinazoline-2,4-(1H,3H)-diones from simple and …
Number of citations: 11 pubs.rsc.org
S Konda, S Raparthi, K Bhaskar, RK Munaganti… - Bioorganic & medicinal …, 2015 - Elsevier
A new series of benzoxazine-6-sulfonamide derivatives were synthesized in excellent yields and the resulting compounds were evaluated for their antimicrobial activities. All the …
Number of citations: 61 www.sciencedirect.com
A Grillo, G Chemi, S Brogi, M Brindisi, N Relitti… - European Journal of …, 2019 - Elsevier
Polypharmacology approaches may help the discovery of pharmacological tools for the study or the potential treatment of complex and multifactorial diseases as well as for addictions …
Number of citations: 13 www.sciencedirect.com

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